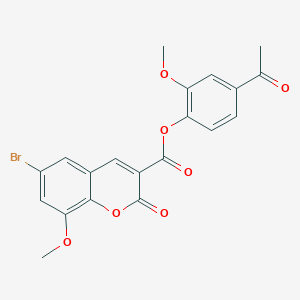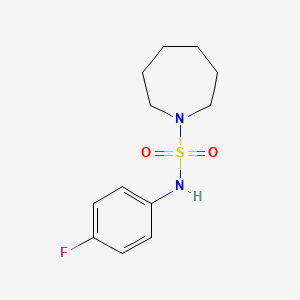![molecular formula C19H16Cl2N2O4S B3501672 6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one](/img/structure/B3501672.png)
6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one
Übersicht
Beschreibung
6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one, commonly known as DAS181, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This drug was originally developed as an antiviral agent, but recent studies have shown that it has a broader range of applications in different fields of medicine.
Wissenschaftliche Forschungsanwendungen
DAS181 has been extensively studied for its antiviral properties, particularly against influenza viruses. Studies have shown that DAS181 can effectively inhibit the attachment of influenza viruses to host cells, thereby preventing viral entry and replication. In addition, DAS181 has been shown to be effective against other respiratory viruses, such as parainfluenza virus and respiratory syncytial virus.
Wirkmechanismus
DAS181 acts by cleaving sialic acid residues on the surface of host cells and viral particles. Sialic acid is a key receptor for many respiratory viruses, and its cleavage by DAS181 prevents viral attachment and entry into host cells. The cleavage of sialic acid also exposes underlying receptors that can trigger innate immune responses, further enhancing the antiviral activity of DAS181.
Biochemical and Physiological Effects
DAS181 has been shown to have minimal toxicity and side effects in animal studies. However, its effects on human physiology are still being studied. DAS181 is rapidly cleared from the body, with a half-life of less than 24 hours. It is primarily metabolized by the liver and excreted through the kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
DAS181 has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be easily tested for its antiviral activity in vitro and in vivo. However, DAS181 has some limitations as well. It is not effective against all respiratory viruses, and its efficacy may vary depending on the strain and subtype of the virus. In addition, its effects on human physiology are not fully understood, and more studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of DAS181. One potential application is in the treatment of respiratory viral infections, particularly influenza. DAS181 has shown promising results in animal studies and clinical trials, and further studies are needed to determine its safety and efficacy in humans. Another potential application is in the prevention of viral transmission. DAS181 has been shown to inhibit viral attachment and entry into host cells, and further studies are needed to determine its potential as a prophylactic agent. Finally, DAS181 may have applications beyond antiviral therapy. Its ability to cleave sialic acid residues on host cells may have implications for the treatment of other diseases, such as cancer and autoimmune disorders.
Conclusion
DAS181 is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. Its antiviral properties, particularly against influenza viruses, make it a promising candidate for the treatment and prevention of respiratory viral infections. Further studies are needed to determine its safety and efficacy in humans, as well as its potential applications beyond antiviral therapy.
Eigenschaften
IUPAC Name |
6-[4-(2,5-dichlorophenyl)piperazin-1-yl]sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-14-2-4-16(21)17(12-14)22-7-9-23(10-8-22)28(25,26)15-3-5-18-13(11-15)1-6-19(24)27-18/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSOFKKUZRZHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3501590.png)

![2-{3-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3501599.png)

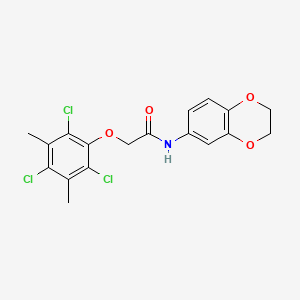
![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3501621.png)
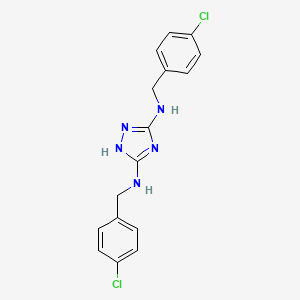
![N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501638.png)
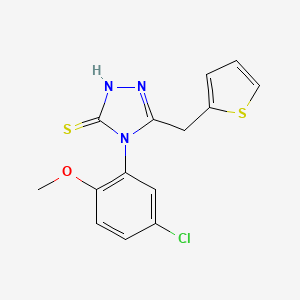
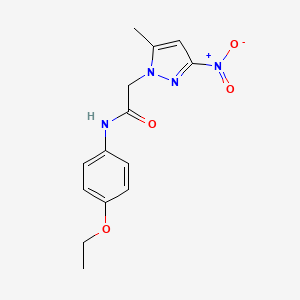
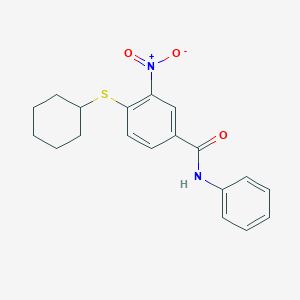
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-bromo-2-hydroxyphenyl)propanamide](/img/structure/B3501665.png)
